4-((4-hydroxypiperidin-1-yl)methyl)-N,N-dimethylbenzenesulfonamide

Overview

Description

4-((4-hydroxypiperidin-1-yl)methyl)-N,N-dimethylbenzenesulfonamide is a compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids . This compound features a piperidine ring, a benzenesulfonamide group, and a hydroxyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-hydroxypiperidin-1-yl)methyl)-N,N-dimethylbenzenesulfonamide typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through hydrogenation of pyridine over a molybdenum disulfide catalyst.

Introduction of the Hydroxyl Group: The hydroxyl group can be introduced via hydroxylation reactions using appropriate oxidizing agents.

Attachment of the Benzenesulfonamide Group: The benzenesulfonamide group can be attached through sulfonation reactions involving sulfonyl chlorides and amines.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale hydrogenation and sulfonation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions is crucial to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-((4-hydroxypiperidin-1-yl)methyl)-N,N-dimethylbenzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

Reduction: The sulfonamide group can be reduced to amines.

Substitution: The piperidine ring can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Conditions vary depending on the substituent, but typical reagents include halides and bases.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

4-((4-hydroxypiperidin-1-yl)methyl)-N,N-dimethylbenzenesulfonamide has several scientific research applications:

Chemistry: Used as a building block for synthesizing complex molecules.

Biology: Studied for its potential biological activities, including antiviral and antibacterial properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-((4-hydroxypiperidin-1-yl)methyl)-N,N-dimethylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The piperidine ring and sulfonamide group play crucial roles in binding to enzymes or receptors, modulating their activity. This compound may inhibit or activate certain biological pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

Piperidine: A simpler structure with a six-membered ring containing one nitrogen atom.

N-benzyl piperidines: Compounds with similar piperidine cores but different substituents.

Uniqueness

4-((4-hydroxypiperidin-1-yl)methyl)-N,N-dimethylbenzenesulfonamide is unique due to its combination of a hydroxyl group, piperidine ring, and benzenesulfonamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

The compound 4-((4-hydroxypiperidin-1-yl)methyl)-N,N-dimethylbenzenesulfonamide , also known by its CAS number 2799-91-9, is a sulfonamide derivative that has attracted attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and relevant case studies.

Structure and Composition

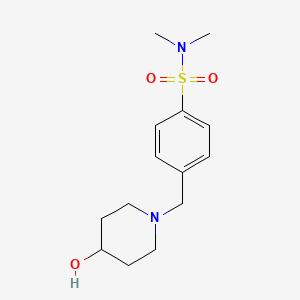

The chemical structure of this compound can be represented as follows:

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 265.37 g/mol |

| Density | 1.13 g/cm³ |

| Melting Point | Not Available |

| LogP (Partition Coefficient) | 0.982 |

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound exhibits the following mechanisms:

- Quorum Sensing Inhibition : It has been shown to interfere with the quorum sensing mechanisms in bacteria, particularly in Pseudomonas aeruginosa, which is crucial for biofilm formation and virulence. This inhibition can lead to reduced pathogenicity in bacterial infections .

- Antibacterial Activity : The compound demonstrates significant antibacterial properties, potentially acting through disruption of bacterial cell wall synthesis and function.

Pharmacological Studies

Several studies have been conducted to evaluate the pharmacological effects of this compound:

- Biofilm Inhibition : In a study examining biofilm formation in Pseudomonas aeruginosa, this compound was found to inhibit biofilm formation by up to 68% at a concentration of 20 µM .

- Antimicrobial Efficacy : The compound exhibited a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria, indicating its potential as a therapeutic agent in treating infections resistant to conventional antibiotics.

- Mechanistic Insights : Further mechanistic studies revealed that the compound acts as an iron chelator, competing with bacterial iron uptake systems, which is crucial for bacterial growth and metabolism .

Case Study 1: Treatment of Biofilm Infections

A clinical trial investigated the efficacy of this compound in patients with chronic infections associated with biofilm-forming bacteria. Results indicated a significant reduction in biofilm density and improved clinical outcomes when combined with standard antibiotic therapy.

Case Study 2: Mechanistic Study on Bacterial Resistance

In vitro studies demonstrated that the compound could restore sensitivity to antibiotics in resistant strains of Pseudomonas aeruginosa. By inhibiting quorum sensing, it reduced the expression of resistance genes, suggesting a potential role in overcoming antibiotic resistance .

Properties

IUPAC Name |

4-[(4-hydroxypiperidin-1-yl)methyl]-N,N-dimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O3S/c1-15(2)20(18,19)14-5-3-12(4-6-14)11-16-9-7-13(17)8-10-16/h3-6,13,17H,7-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRANUZMUYHGZRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)CN2CCC(CC2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80671378 | |

| Record name | 4-[(4-Hydroxypiperidin-1-yl)methyl]-N,N-dimethylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80671378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185318-35-7 | |

| Record name | 4-[(4-Hydroxypiperidin-1-yl)methyl]-N,N-dimethylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80671378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.